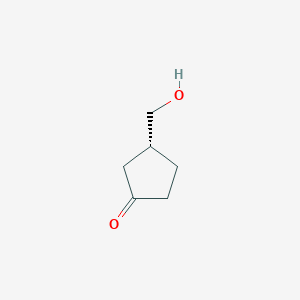
(3R)-3-(Hydroxymethyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(Hydroxymethyl)cyclopentan-1-one is an organic compound with a cyclopentane ring structure It features a hydroxymethyl group attached to the third carbon atom and a ketone group at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Hydroxymethyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reduction of this compound using sodium borohydride in the presence of a suitable solvent such as ethanol. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Another method involves the oxidation of (3R)-3-(Hydroxymethyl)cyclopentan-1-ol using an oxidizing agent such as pyridinium chlorochromate. This reaction is conducted under mild conditions, and the product is isolated through distillation.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of this compound. This process involves the use of a metal catalyst such as palladium on carbon and hydrogen gas. The reaction is carried out under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Hydroxymethyl)cyclopentan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form this compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride results in the formation of (3R)-3-(Hydroxymethyl)cyclopentan-1-ol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: this compound.
Reduction: (3R)-3-(Hydroxymethyl)cyclopentan-1-ol.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
(3R)-3-(Hydroxymethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (3R)-3-(Hydroxymethyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ketone group can undergo nucleophilic addition reactions, leading to the formation of various adducts that modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(Hydroxymethyl)cyclopentan-1-ol
- (3R)-3-(Hydroxymethyl)cyclopentan-1-one
- (3R)-3-(Hydroxymethyl)cyclopentan-1-amine
Uniqueness
This compound is unique due to its specific structural features, including the presence of both a hydroxymethyl group and a ketone group on a cyclopentane ring
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(3R)-3-(hydroxymethyl)cyclopentan-1-one |
InChI |
InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2/t5-/m1/s1 |
InChI Key |
ZUDJASYMJNCZKF-RXMQYKEDSA-N |
Isomeric SMILES |
C1CC(=O)C[C@@H]1CO |
Canonical SMILES |
C1CC(=O)CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















